Advanced Synthesis and Application of 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid: A Technical Guide for Drug Development
Advanced Synthesis and Application of 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid: A Technical Guide for Drug Development
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid (CAS: 1017789-74-0) . This guide bypasses surface-level summaries to dissect the mechanistic causality behind its synthesis, the structural dynamics of its regiocontrol, and its emerging applications in targeted therapeutics.
Chemical Identity & Structural Dynamics
2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid is a highly specialized heterocyclic building block. The presence of the p -toluenesulfonyl (tosyl) group on the pyrrole nitrogen is not merely a protective measure; it fundamentally alters the electronic and steric landscape of the pyrrole ring, enabling functionalization at the historically challenging C-3 ( β ) position.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1017789-74-0 |
| Molecular Formula | C₁₃H₁₃NO₄S |
| Molecular Weight | 279.31 g/mol |
| IUPAC Name | 2-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]acetic acid |
| SMILES | O=C(O)CC1=CN(S(=O)(C2=CC=C(C)C=C2)=O)C=C1 |
(Data verified via )
Mechanistic Causality: The N-Tosyl Directing Effect
Pyrrole is an extremely π -excessive heterocycle. Unprotected, it preferentially undergoes electrophilic aromatic substitution at the C-2 ( α ) position. This preference is driven by thermodynamics: the intermediate formed via α -attack is stabilized by three resonance structures, whereas β -attack yields an intermediate with only two.
To synthesize a C-3 acetic acid derivative, we must override this innate electronic bias. The installation of an N-tosyl group achieves this through two causal mechanisms:
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Electronic Deactivation: The strongly electron-withdrawing sulfonyl group pulls electron density away from the ring, dampening its excessive reactivity and preventing oxidative polymerization during electrophilic attack .
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Steric Regiocontrol: When paired with a bulky Lewis acid such as Aluminum Chloride ( AlCl3 ), the steric bulk of the N-tosyl group physically blocks the adjacent C-2 position. While Boron Trifluoride Etherate ( BF3⋅OEt2 ) would still yield C-2 acylation, the use of AlCl3 shifts the reaction under thermodynamic control to yield almost exclusively the C-3 isomer .
Self-Validating Synthetic Methodology
To ensure absolute reproducibility, the following protocol is designed as a self-validating system . Each step includes specific analytical checkpoints to verify intermediate integrity before proceeding.
Figure 1: Regioselective four-step synthetic workflow for 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid.
Step 1: N-Tosylation of Pyrrole
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Procedure: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF at 0 °C. Add pyrrole (1.0 eq) dropwise. Stir for 30 minutes until H2 evolution ceases. Add p -Toluenesulfonyl chloride (TsCl, 1.1 eq) in THF dropwise. Warm to 25 °C and stir for 2 hours. Quench with ice water and extract with Ethyl Acetate (EtOAc).
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Validation Checkpoint: TLC (Hexane/EtOAc 8:2) must show complete consumption of pyrrole. 1H NMR ( CDCl3 ) must reveal a distinctive tosyl methyl singlet at ~2.4 ppm and a downfield shift of the pyrrole α -protons to ~7.1 ppm.
Step 2: Regioselective Friedel-Crafts Acylation
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Procedure: Dissolve 1-Tosylpyrrole (1.0 eq) in 1,2-Dichloroethane (DCE). Add AlCl3 (2.5 eq) at 0 °C, followed by dropwise addition of Ethyl chlorooxoacetate (1.2 eq). Stir at 25 °C for 4 hours.
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Causality: Ethyl chlorooxoacetate is chosen over chloroacetyl chloride because the resulting α -ketoester is highly susceptible to mild ionic hydrogenation in the next step.
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Validation Checkpoint: Regioselectivity is confirmed via 1H NMR. The C-3 substituted pyrrole exhibits an apparent triplet for the isolated C-2 proton (~7.8 ppm), distinct from the coupling pattern of a C-2 substituted isomer.
Step 3: Chemoselective Deoxygenation
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Procedure: Dissolve the intermediate in Dichloromethane (DCM). Add Triethylsilane ( Et3SiH , 3.0 eq) and Trifluoroacetic acid (TFA, 5.0 eq). Stir at 25 °C for 12 hours.
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Causality: A standard Wolff-Kishner reduction (Hydrazine/KOH/Heat) would prematurely hydrolyze the ester and cleave the labile N-tosyl group. Et3SiH /TFA provides a mild, ionic hydrogenation pathway that chemoselectively reduces the α -keto group to a methylene bridge while preserving the protecting groups.
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Validation Checkpoint: 1H NMR must show the disappearance of the α -keto protons and the emergence of a sharp methylene singlet at ~3.5 ppm. 13C NMR must show the loss of the ketone carbonyl peak (~180 ppm).
Step 4: Mild Saponification
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Procedure: Dissolve the ester in a 3:1 mixture of THF/ H2O . Add Lithium Hydroxide monohydrate (LiOH· H2O , 2.0 eq). Stir at 25 °C for 4 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc.
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Causality: LiOH is a milder base than NaOH. The ambient temperature and mild basicity selectively hydrolyze the aliphatic ester without breaking the N-tosyl sulfonamide bond.
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Validation Checkpoint: LC-MS must confirm the exact mass [M−H]− = 278.05. IR spectroscopy should reveal a broad O-H stretch (2500-3000 cm−1 ) and a strong carboxylic C=O stretch (~1710 cm−1 ).
Applications in Therapeutics & Drug Discovery
The 2-(1-Tosyl-1H-pyrrol-3-yl)acetic acid scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of targeted enzyme inhibitors and antimalarial agents.
Carbonic Anhydrase (CA) Inhibition
1-Tosylpyrrole derivatives have been identified as potent, competitive inhibitors of human cytosolic carbonic anhydrase (hCA) isozymes I and II, which are critical targets in glaucoma, edema, and certain malignancies . The acetic acid moiety acts as a highly effective zinc-binding group (ZBG) within the enzyme's active site, while the bulky tosyl group engages in hydrophobic interactions with the active site wall.
Figure 2: Mechanistic pathway of hCA II inhibition by 1-tosylpyrrole acetic acid derivatives.
Table 2: hCA Inhibitory Potency of 1-Tosylpyrrole Derivatives
| Compound Class | hCA I Inhibition ( Ki , μ M) | hCA II Inhibition ( Ki , μ M) | Mechanism Type |
| 1-Tosyl-pyrrole | 14.6 - 42.4 | 0.53 - 37.5 | Competitive |
| 1-Tosyl-pyrrol-2(5H)-one | 14.6 - 42.4 | 0.53 - 37.5 | Competitive |
| 5-Hydroxy-1-tosyl-1H-pyrrol-2(5H)-one | 14.6 - 42.4 | 0.53 - 37.5 | Competitive |
| 5-Oxo-1-tosyl-2,5-dihydro-1H-pyrrol-2-yl acetate | 14.6 - 42.4 | 0.53 - 37.5 | Competitive |
(Quantitative data aggregated from Farshadfar et al., 2010)
Antimalarial Prodiginines (PGs)
Recent advancements in antimalarial drug discovery have utilized 1-tosylpyrrole intermediates to synthesize C-ring functionalized Prodiginines (PGs). These synthetic PGs exhibit single-dose curative efficacy against multidrug-resistant Plasmodium falciparum strains by leveraging the pyrrole core to disrupt parasitic metabolic pathways .
References
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Muratake, H., & Natsume, M. (1990). "PREPARATION OF ALKYL-SUBSTITUTED INDOLES IN THE BENZENE PORTION. Part 3". Heterocycles, 31(4). URL:[Link]
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Farshadfar, K., et al. (2010). "A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies". Bioorganic & Medicinal Chemistry, 18(12), 4468-4474. URL:[Link]
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"Optimization of Prodiginines as Single-Dose Curative Antimalarials". PubMed Central (PMC). URL:[Link]
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"Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors". CORE Scholar, Wright State University. URL: [Link]
